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molecular formula C18H18FNO2 B8611320 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylbut-2-enamide CAS No. 649740-53-4

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylbut-2-enamide

Cat. No. B8611320
M. Wt: 299.3 g/mol
InChI Key: QZNHKIRLLUXUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900354B2

Procedure details

0.224 g (4 mmol) of KOH is dissolved in 10 ml methanol. 0.4 g (1.33 mmol) of 3-[4-(3-fluoro-benzyloxy)-phenyl]-but-2-enoic acid methyl ester is added and the resulting solution refluxed for 6 hours, concentrated and acidified with 2N aqueous hydrochloric acid. Extraction with ethyl acetate gives 325 mg (85%) of the crude acid. This acid is dissolved in 10 ml of dichloromethane, 2 drops of N,N-dimethylformamide are added and the mixture is cooled to 0° C. Slow addition of 0.380 g (3 mmol) of oxalylchloride yields a yellow solution which is stirred for additional 1.5 hours at RT. Evaporation of the reaction mixture leaves a yellowish resin which is dissolved in 5 ml THF and slowly added at 0° C. to a mixture of 5 ml THF and 5 ml aqueous methylamine (40%). The resulting slurry is stirred at RT for 1 hour, evaporated, diluted with water and extracted three times with ethyl acetate. Chromatography on silica gel (cyclohexane/ethyl acetate 1:1) gives 220 mg (50%) of a colorless solid. MS: m/e=300.2 (M++H).
Name
Quantity
0.224 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Yield
50%

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[O:4][C:5](=O)[CH:6]=[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[CH:18]=2)=[CH:11][CH:10]=1)[CH3:8].C(Cl)(=O)C(Cl)=O.[CH3:31][NH2:32]>CO.ClCCl.CN(C)C=O.C1COCC1>[CH3:31][NH:32][C:5](=[O:4])[CH:6]=[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[CH:18]=2)=[CH:11][CH:10]=1)[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
0.224 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
COC(C=C(C)C1=CC=C(C=C1)OCC1=CC(=CC=C1)F)=O
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
5 mL
Type
reactant
Smiles
CN
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred for additional 1.5 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
gives 325 mg (85%) of the crude acid
CUSTOM
Type
CUSTOM
Details
yields a yellow solution which
CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture
CUSTOM
Type
CUSTOM
Details
leaves a yellowish resin which
STIRRING
Type
STIRRING
Details
The resulting slurry is stirred at RT for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CNC(C=C(C)C1=CC=C(C=C1)OCC1=CC(=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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